molecular formula C26H25F9N2O4 B1681342 Torcetrapib CAS No. 262352-17-0

Torcetrapib

Cat. No.: B1681342
CAS No.: 262352-17-0
M. Wt: 600.5 g/mol
InChI Key: CMSGWTNRGKRWGS-NQIIRXRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Torcetrapib is a compound that was developed by Pfizer to treat hypercholesterolemia (elevated cholesterol levels) and prevent cardiovascular disease. It is known for its ability to inhibit cholesteryl ester transfer protein (CETP), which plays a role in transferring cholesterol from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). By inhibiting CETP, this compound increases HDL cholesterol levels and reduces LDL cholesterol levels .

Biochemical Analysis

Biochemical Properties

Torcetrapib plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with CETP, a crucial protein in the reverse cholesterol transport pathway . The interaction between this compound and CETP leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .

Cellular Effects

This compound influences cell function by modulating lipid profiles within cells. By inhibiting CETP, this compound increases the levels of HDL cholesterol, which is known to exert protective effects on cells, particularly in the context of cardiovascular disease . This modulation of lipid profiles can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CETP, thereby inhibiting the protein’s function . This inhibition disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, leading to increased HDL cholesterol levels and decreased LDL cholesterol levels .

Metabolic Pathways

This compound is involved in the lipid metabolism pathway, specifically the reverse cholesterol transport pathway . It interacts with CETP, an enzyme crucial for the transfer of lipids between lipoproteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in lipid metabolism. As a CETP inhibitor, this compound likely interacts with lipid transporters and binding proteins .

Subcellular Localization

Given its role as a CETP inhibitor, it is likely that the drug localizes to areas of the cell where CETP is found and lipid transfer occurs .

Preparation Methods

The synthesis of torcetrapib involves several steps, starting with the amination of p-chlorotrifluoryltoluene, a reaction developed by Dr. Stephen Buchwald at MIT . The compound is then further processed through a series of reactions to achieve the final product. Industrial production methods include the use of solid lipid dispersion formulations to enhance the oral bioavailability of this compound . This involves incorporating the drug into solid lipid microparticles (SLMs) or solid lipid nanoparticles (SLNs) using an anti-solvent precipitation strategy .

Chemical Reactions Analysis

Torcetrapib undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups within the molecule, affecting its pharmacological properties.

    Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: This reaction can break down the ester bonds in this compound, resulting in the formation of carboxylic acids and alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Torcetrapib is part of a class of compounds known as CETP inhibitors. Similar compounds include:

These compounds also inhibit CETP and have been studied for their potential to raise HDL cholesterol levels and reduce LDL cholesterol levels. this compound is unique in that its development was halted due to adverse effects, such as increased mortality and cardiovascular events . Other CETP inhibitors have shown more favorable safety profiles and continue to be investigated for their therapeutic potential .

Properties

IUPAC Name

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGWTNRGKRWGS-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F9N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180873
Record name Torcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Torcetrapib is an inhibitor of cholesteryl ester-transfer protein (CETP) that increases high-density lipoprotein (HDL) cholesterol levels. The drug increases HDL-cholesterol and apolipoprotein A-I levels and decreases LDL-cholesterol and apolipoprotein B levels. The effect is showed in monotherapy and when administered in combination with statins.
Record name Torcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

262352-17-0
Record name Torcetrapib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262352-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torcetrapib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Torcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262352-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TORCETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Torcetrapib
Reactant of Route 2
Torcetrapib
Reactant of Route 3
Reactant of Route 3
Torcetrapib
Reactant of Route 4
Reactant of Route 4
Torcetrapib
Reactant of Route 5
Reactant of Route 5
Torcetrapib
Reactant of Route 6
Reactant of Route 6
Torcetrapib
Customer
Q & A

Q1: What is the primary mechanism of action of Torcetrapib?

A1: this compound acts as a selective inhibitor of CETP. [] CETP typically facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins like LDL and VLDL. [] By inhibiting CETP, this compound increases HDL cholesterol (HDL-C) levels and decreases LDL cholesterol (LDL-C) levels. [, ]

Q2: What were the observed lipid changes in patients treated with this compound?

A2: Clinical trials demonstrated that this compound significantly increased HDL-C levels (by up to 72%) and decreased LDL-C levels (by up to 25%). [, , , ] These lipid changes were observed both when this compound was administered alone and in combination with statin therapy. [, ]

Q3: How does this compound affect apolipoprotein E metabolism?

A4: In subjects treated with this compound alone, VLDL apolipoprotein E (apoE) pool size decreased due to increased apoE fractional catabolic rate (FCR). [] When added to atorvastatin treatment, this compound increased both VLDL apoE FCR and production rate, leading to increased VLDL apoE content. [] This is thought to enhance VLDL clearance and reduce LDL production. []

Q4: Does this compound influence reverse cholesterol transport?

A5: While this compound increases HDL-C levels, its impact on reverse cholesterol transport markers, such as fecal sterol excretion, appears to be insignificant. [] Research suggests that while this compound increases HDL apoA-I concentrations by delaying its catabolism, it doesn't significantly affect HDL apoA-I production rate or fecal sterol excretion. []

Q5: How does this compound affect the atherogenicity of postprandial triglyceride-rich lipoproteins?

A6: Studies show that this compound, in conjunction with atorvastatin, can attenuate the atherogenic potential of postprandial triglyceride-rich lipoproteins. [] It achieves this by reducing the incremental postprandial area under the curve for VLDL-1 and VLDL-2, decreasing the cholesterol ester/triglyceride ratio in these particles, and enriching VLDL-1 with apoE. []

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C25H29F6NO4. Its molecular weight is 517.5 g/mol. []

Q7: What is known about the structure-activity relationship of this compound and its analogs?

A8: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold found in this compound is associated with off-target cardiovascular toxicity. [] Research efforts have focused on developing non-THQ CETP inhibitors to circumvent this issue. [] For example, isonipecotic acid derivative analogs of this compound, like PF-04445597, demonstrate improved aqueous solubility and lack aldosterone secretion in human H295R adrenal carcinoma cells. []

Q8: How is this compound metabolized in the body?

A9: this compound undergoes extensive metabolism, primarily through oxidation. [] The initial step often involves CYP3A-mediated decarbamoylation. [] Subsequent oxidation leads to major metabolites like bistrifluoromethylbenzoic acid (M1) and quinaldic acid (M4). [, ] Interestingly, this compound metabolism can generate unusual metabolites such as 3,5-bis(trifluoromethyl)phenyl-(methoxycarbonyl)methanesulfonic acid (M28). []

Q9: What is the primary route of elimination for this compound?

A10: Following oral administration, a majority of the administered dose of this compound is excreted in the feces, with a smaller portion excreted in the urine. [] The parent compound itself is not detected in the excreta, highlighting its extensive metabolism. [, ]

Q10: How do the pharmacokinetics of this compound differ across species?

A11: While the primary metabolic pathways are similar across species, the major circulating and excretory metabolites of this compound vary between mice, rats, and monkeys. [] This interspecies variability in drug metabolism underscores the importance of careful species selection for preclinical studies.

Q11: What preclinical models were used to study the effects of this compound?

A12: Various animal models, including rabbits and hamsters, were used to study the effects of this compound on atherosclerosis and lipid metabolism. [, , ] Additionally, studies on human macrophage foam cells were conducted to evaluate the impact of this compound on cholesterol efflux. []

Q12: Did this compound show efficacy in preclinical models of atherosclerosis?

A13: In New Zealand White rabbits fed an atherogenic diet, this compound at a dose that increased HDL-C levels by at least threefold reduced aortic atherosclerosis by 60% and lowered aortic cholesterol content. [] This reduction in atherosclerosis was correlated with an increased ratio of total plasma cholesterol to HDL-C. []

Q13: What were the findings of the ILLUMINATE clinical trial?

A14: The ILLUMINATE trial was a large, phase 3 clinical trial that investigated the effects of this compound in combination with atorvastatin on major cardiovascular events in high-risk patients. [] Contrary to expectations, the trial was terminated early due to an increased risk of death from any cause and major cardiovascular events in the this compound group. [, ]

Q14: Did this compound demonstrate any benefit on atherosclerosis progression in clinical trials?

A15: Despite favorable changes in lipid profiles, this compound failed to show a significant reduction in the progression of atherosclerosis in clinical trials like ILLUSTRATE and RADIANCE. [, , , ] Some studies even reported an increase in carotid intima-media thickness in patients treated with this compound plus atorvastatin compared to atorvastatin alone. []

Q15: What were the main safety concerns associated with this compound?

A16: this compound treatment was linked to an increase in blood pressure and aldosterone levels in clinical trials. [, , , , , ] Additionally, patients receiving this compound exhibited elevated serum sodium and bicarbonate levels, coupled with a decrease in potassium levels. [, ] These electrolyte disturbances were associated with an increased risk of death in the ILLUMINATE trial. []

Q16: What is the hypothesized mechanism behind the adverse effects of this compound?

A17: The adverse effects of this compound, particularly the increase in blood pressure and aldosterone, are thought to be mediated by off-target effects unrelated to its CETP inhibition. [, , , ] Studies have shown that this compound can induce aldosterone and cortisol production in adrenal cells through a mechanism involving L-type calcium channels. [, ]

Q17: Did this compound affect endothelial function?

A18: Research indicates that this compound can impair endothelial function independently of its CETP inhibitory action. [, ] Studies on rabbits and spontaneously hypertensive rats have shown that this compound can inhibit acetylcholine-induced vasodilation, reduce nitric oxide release, increase reactive oxygen species generation, and upregulate endothelin-1 production. [, ]

Q18: Did this compound have any impact on glucose metabolism?

A19: Interestingly, this compound demonstrated unexpected improvements in glycemic control in patients with type 2 diabetes mellitus enrolled in the ILLUMINATE trial. [, ] this compound treatment was associated with lower plasma glucose, insulin, and hemoglobin A1c levels compared to atorvastatin alone, suggesting improved insulin sensitivity. [, ]

Q19: What analytical techniques were employed to study this compound and its metabolites?

A20: A variety of analytical techniques, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS), have been used for the analysis of this compound and its metabolites in various matrices. [] High-resolution LC-MS and 1H nuclear magnetic resonance (NMR) spectroscopy were specifically used to characterize novel and unusual metabolites of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.